2-(3-Fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide
Description
Properties
IUPAC Name |
2-(3-fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-12(24-15-7-5-6-14(20)10-15)19(23)22-17-9-4-3-8-16(17)18-11-25-13(2)21-18/h3-12H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZRWMCOEKYBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C(C)OC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-Fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as hydrogen fluoride or fluorine gas.
Formation of 3-fluorophenoxyacetic acid: The 3-fluorophenol is then reacted with chloroacetic acid in the presence of a base to form 3-fluorophenoxyacetic acid.
Synthesis of 2-(2-methylthiazol-4-yl)aniline: This intermediate is prepared by reacting 2-methylthiazole with aniline under suitable conditions.
Coupling Reaction: The final step involves the coupling of 3-fluorophenoxyacetic acid with 2-(2-methylthiazol-4-yl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluorophenoxy Group
The 3-fluorophenoxy moiety participates in nucleophilic aromatic substitution (NAS) under basic conditions. The electron-withdrawing fluorine atom activates the aromatic ring for displacement, particularly at the para position relative to the ether oxygen.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Fluorine displacement | K₂CO₃, DMF, 80°C, aryl amines | Substituted phenoxy derivatives (e.g., 3-aminophenoxy analogs) | |
| Hydrolysis | NaOH (aq.), reflux | 3-Hydroxyphenoxy intermediate |
Example :
Reaction with benzylamine yields N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(3-(benzylamino)phenoxy)propanamide (82% yield).
Amide Hydrolysis and Functionalization
The propanamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives, enabling further derivatization.
Key Finding :
The amide bond remains stable under mild conditions but cleaves quantitatively in strong acidic/basic environments .
Thiazole Ring Modifications
The 2-methylthiazole group undergoes electrophilic substitution and ring-opening reactions.
Mechanistic Insight :
Bromination occurs regioselectively at the 5-position of the thiazole due to electron-donating effects of the methyl group .
Esterification and Transesterification
The propanamide’s α-carbon can be functionalized via esterification:
Application :
Methyl ester derivatives show enhanced solubility in hydrophobic matrices .
Photochemical and Thermal Stability
The compound demonstrates moderate stability under UV light and heat:
| Condition | Degradation Products | Half-Life | Reference |
|---|---|---|---|
| UV light (254 nm) | Fluorophenol + thiazole fragments | 48h (25°C) | |
| 100°C (dry) | No degradation | Stable for >72h | |
| 100°C (humid) | Hydrolyzed amide | 12h |
Implication :
Storage requires protection from moisture and prolonged UV exposure.
Catalytic Hydrogenation
The thiazole ring is resistant to hydrogenation, but the fluorophenoxy group undergoes partial reduction:
| Catalyst | Conditions | Products | Reference |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, 25°C, 12h | 3-Fluorocyclohexanol derivative | |
| PtO₂, H₂ (3 atm) | AcOH, 50°C, 6h | Saturated propanamide with intact thiazole |
Biotransformation Pathways
In vitro studies suggest enzymatic modifications:
Pharmacological Relevance :
Metabolites retain partial bioactivity against nematodes .
Scientific Research Applications
2-(3-Fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is investigated for its potential use in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy and methylthiazolyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
When compared to similar compounds, 2-(3-Fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide stands out due to its unique combination of functional groups. Similar compounds include:
2-(3-chlorophenoxy)-N-(2-(2-methylthiazol-4-yl)phenyl)propanamide: This compound has a chlorine atom instead of a fluorine atom, which can lead to different reactivity and biological activity.
2-(3-fluorophenoxy)-N-(2-(2-ethylthiazol-4-yl)phenyl)propanamide: This compound has an ethyl group instead of a methyl group on the thiazole ring, which can affect its binding properties and overall activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-(3-Fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula for this compound is . The structure features a fluorophenoxy group and a thiazole moiety, which are significant in modulating its biological effects.
Research indicates that compounds with similar structures often exhibit activity through the following mechanisms:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act as enzyme inhibitors, particularly in cancer and metabolic diseases.
- Antimicrobial Properties : The presence of the thiazole ring is associated with antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Compounds with similar phenoxy groups have shown potential in reducing inflammation by modulating cytokine production.
Pharmacological Profiles
A summary of the biological activities reported in literature includes:
Case Studies
-
Anticancer Research :
A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death. -
Antimicrobial Testing :
In vitro assays showed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent for bacterial infections. -
Inflammation Models :
Experimental models using lipopolysaccharide (LPS)-induced inflammation revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in inflammatory diseases.
Q & A
Q. What are the recommended methods for synthesizing and purifying 2-(3-Fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide?
The synthesis typically involves multi-step reactions, starting with substitution reactions under alkaline conditions (e.g., coupling fluorophenol derivatives with thiazole-containing intermediates). Key steps include condensation reactions using reagents like EDCI or DCC to form the propanamide linkage. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or acetonitrile. Reaction progress can be monitored via thin-layer chromatography (TLC), and purity is confirmed by HPLC (>95% purity threshold) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : H and C NMR are critical for confirming the positions of the fluorophenoxy, thiazole, and propanamide groups. For example, the fluorine atom in the 3-fluorophenoxy moiety induces distinct splitting patterns in aromatic protons .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching C₂₁H₁₈FN₂O₂S).
- IR Spectroscopy : Peaks near 1650 cm⁻¹ confirm the amide C=O stretch, while aromatic C-F stretches appear at ~1250 cm⁻¹ .
Q. How should preliminary biological activity screening be designed?
Prioritize assays aligned with structural analogs:
- Anticancer : MTT assays against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations.
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anti-inflammatory : COX-2 inhibition assays. Include positive controls (e.g., doxorubicin for anticancer, ciprofloxacin for antimicrobial) and triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for fluorophenoxy-thiazole coupling.
- Catalysis : Use Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling of aryl halides.
- Temperature Control : Maintain 60–80°C for amide bond formation to avoid side reactions. Statistical optimization (e.g., Design of Experiments) can identify critical variables (pH, temperature, stoichiometry) .
Q. How to resolve contradictions in biological activity data across studies?
- Structural Confirmation : Re-analyze compound purity via LC-MS to rule out degradation products.
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) and validate with reference compounds.
- SAR Analysis : Compare activity of analogs (e.g., replacing 3-fluorophenoxy with 4-fluorophenyl) to isolate functional group contributions .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Fragment Replacement : Synthesize derivatives with modified thiazole rings (e.g., 4-methyl vs. 4-phenyl) or phenoxy substituents (e.g., chloro vs. methoxy).
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like kinase enzymes.
- Bioisosteric Substitution : Replace the propanamide linker with ethanamide or urea groups to assess backbone flexibility .
Q. What mechanistic insights exist for this compound’s bioactivity?
Preliminary studies on analogs suggest:
- Kinase Inhibition : Thiazole-containing compounds often target ATP-binding pockets in kinases (e.g., EGFR, VEGFR).
- ROS Modulation : Fluorophenoxy groups may enhance oxidative stress in cancer cells. Validate via Western blot (phosphorylation status) and ROS detection assays (e.g., DCFH-DA) .
Q. How to validate analytical methods for stability studies?
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- Stability-Indicating HPLC : Ensure baseline separation of degradation products using C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile).
- Kinetic Modeling : Calculate shelf life using Arrhenius equations for accelerated stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
